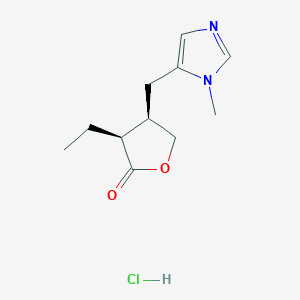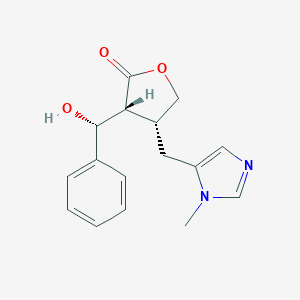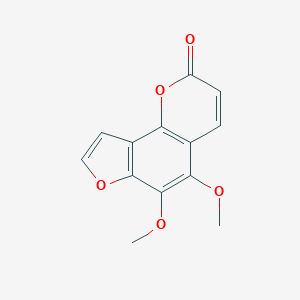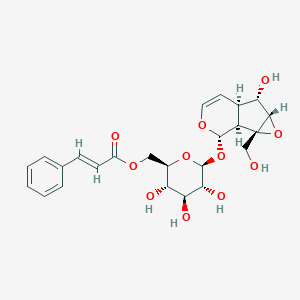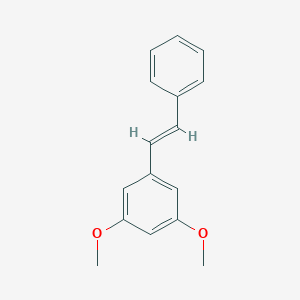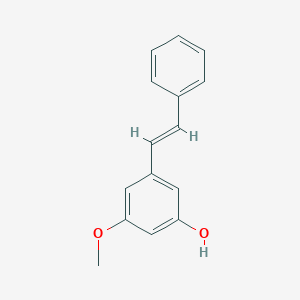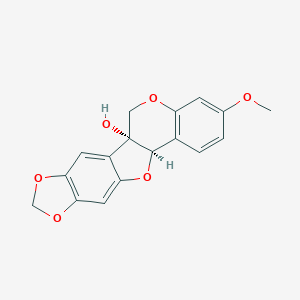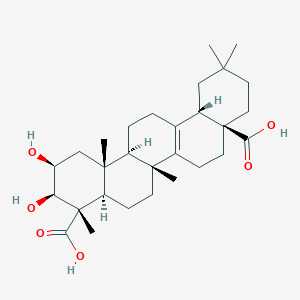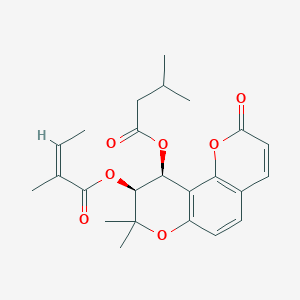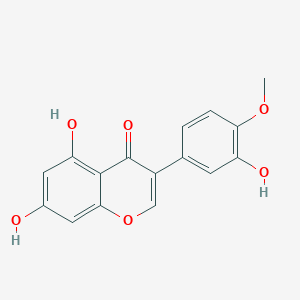
Procyanidin B2
Overview
Description
Procyanidin B2 is a type of proanthocyanidin, specifically a B-type proanthocyanidin. It is a naturally occurring polyphenolic compound found in various plants, including grapes, apples, and cocoa. Its structure consists of two epicatechin units linked by a 4β→8 bond . This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
Procyanidin B2 (PB2) is a polyphenolic compound that exhibits pleiotropic effects by targeting various canonical signaling events . Its primary targets include NF-κB , PPARs , PI3K/Akt , mTOR , and the caspase family . These targets play crucial roles in cellular processes such as inflammation, lipid metabolism, cell survival, cell growth, and apoptosis .
Mode of Action
PB2 interacts with its targets to induce a range of cellular changes. For instance, it has been shown to improve podocyte injury via inhibition of NOX4/ROS and Hsp90/NF-κB , exhibiting antioxidant and anti-inflammatory potency . PB2 also indirectly activates the PI3K/Akt axis by regulating slit diaphragm (SLD) protein levels, resulting in normalized podocyte apoptosis and autophagy function . Furthermore, PB2 alleviates lipid nephrotoxicity induced by loss of albumin (ALB) via activation of PPARα/β -mediated lipid homeostasis and the cholesterol efflux axis .
Biochemical Pathways
PB2 affects several biochemical pathways. It enhances the antioxidant system via the AMPK/Nrf2/p62 signaling axis , promoting the expression of NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and γ-glutamylcysteine synthetase (γ-GCS) . PB2 also modulates the Hippo/Rho/PI3K/NF-κB signaling pathway , and the Akt/mTOR signaling pathway , which are involved in cell growth, survival, and inflammation.
Pharmacokinetics
The bioavailability, absorption, excretion, and pharmacokinetics of PB2 have been studied in vivo. Following oral administration of [14C]-procyanidin B2 to male rats, about 63% was excreted via urine within 4 days . The data suggest that much of the parent compound administered orally is degraded by the gut microflora prior to absorption .
Result of Action
The action of PB2 results in a variety of molecular and cellular effects. It has been shown to inhibit oxidative distress and inflammatory responses, improve podocyte apoptosis and autophagy dysfunction, ameliorate lipid nephrotoxicity, and modulate electrolyte abnormalities and edema . These effects contribute to its potential therapeutic benefits against conditions such as nephrotic syndrome .
Action Environment
The action of PB2 can be influenced by environmental factors. For instance, the gut microflora plays a significant role in the degradation and absorption of orally administered PB2 . Moreover, the efficacy and stability of PB2 can be affected by factors such as diet and the presence of other bioactive compounds .
Biochemical Analysis
Biochemical Properties
Procyanidin B2 interacts with various enzymes, proteins, and other biomolecules. It has been shown to enhance the antioxidant system via the adenosine monophosphate-activated protein kinase (AMPK)/Nrf2/p62 signaling axis . Specifically, this compound treatment increases p-AMPK levels, leading to the activation of Nrf2 and promoting the expression of NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and γ-glutamylcysteine synthetase (γ-GCS) .
Cellular Effects
This compound has a wide range of effects on various types of cells and cellular processes. It has been shown to induce apoptosis and autophagy in gastric cancer cells by inhibiting the Akt/mTOR signaling pathway . It also reduces the viability of cells in a concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been shown to inhibit the formation of advanced glycation end-products . It also inhibits the NLRP3 inflammasome pathway, reducing Interleukin-1β (Il-1β) and cathepsin B release .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to have antioxidant, antibacterial, anti-inflammatory, and anti-tumor properties
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to significantly reduce plasma lipid and parathyroid hormone levels, increase net calcium absorption and storage capacity, and ameliorate the reduction in bone mineral, femoral calcium content, and maximum loading capacity in high-fat diet-fed mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to be metabolized into 53 metabolites, including 24 new metabolites . These metabolites were detected as metabolites of this compound, and 45 of them were tentatively identified .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The conjugated reaction of free this compound mainly occurs in the liver, and diversified metabolite forms were observed in the small intestine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Procyanidin B2 can be synthesized through the polymerization of catechin and epicatechin units. One method involves the use of l-cysteine in the presence of citric acid to depolymerize grape seed polymeric procyanidins, resulting in the formation of bioactive galloylated this compound-3’-O-gallate . Another approach involves the radical oxidation of this compound using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals under neutral conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as grape seeds, apples, and cocoa. The extraction process may include techniques like hydrophilic interaction chromatography (HILIC) to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Procyanidin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to procyanidin A2 through radical oxidation using DPPH radicals .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include DPPH radicals for oxidation and l-cysteine for depolymerization. The reaction conditions often involve neutral pH and specific temperatures to optimize the yield and purity of the products .
Major Products Formed: The major products formed from the reactions of this compound include procyanidin A2 and galloylated this compound-3’-O-gallate. These products retain the antioxidant properties of the parent compound and may exhibit enhanced bioactivity .
Scientific Research Applications
Procyanidin B2 has a wide range of scientific research applications due to its bioactive properties. In chemistry, it is studied for its antioxidant and radical-scavenging activities . In biology and medicine, this compound has been shown to inhibit the formation of advanced glycation end-products, which are associated with aging and chronic diseases . It also exhibits anti-inflammatory properties by binding and neutralizing lipopolysaccharides (LPS), reducing the release of tumor necrosis factor (TNF)-α . Additionally, this compound is being explored for its potential in treating conditions like diabetes, atherosclerosis, and non-alcoholic fatty liver disease by modulating signaling pathways such as NF-κB, MAPK, and PI3K/Akt .
Comparison with Similar Compounds
Procyanidin B2 is part of a larger group of proanthocyanidins, which include other B-type procyanidins like procyanidin B1 and procyanidin B3. These compounds share similar structures but differ in the specific linkages between the catechin and epicatechin units . This compound is unique in its ability to be converted to procyanidin A2 through radical oxidation . Other similar compounds include flavonoids like catechin and epicatechin, which are the building blocks of procyanidins . Compared to these compounds, this compound exhibits distinct bioactivities and potential health benefits, making it a valuable subject of study in various scientific fields .
Properties
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26-,27-,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZJEEAOWLFHDH-NFJBMHMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028797 | |
| Record name | Procyanidin B2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29106-49-8 | |
| Record name | Procyanidin B2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29106-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procyanidin B2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procyanidin B2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROCYANIDIN B2, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L88HKE854X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Procyanidin B2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033973 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: How does Procyanidin B2 exert its antioxidant effects?
A1: this compound demonstrates antioxidant activity through multiple mechanisms. It effectively scavenges reactive oxygen species (ROS) [, , , ]. Additionally, it promotes the nuclear translocation of Nrf2 [, ], a transcription factor that regulates the expression of antioxidant enzymes like HO-1 and NQO1 [].
Q2: Does this compound impact inflammatory pathways?
A2: Yes, research suggests this compound inhibits the production of pro-inflammatory cytokines like IL-1β []. It achieves this by suppressing the NF-κB signaling pathway [, ], a key regulator of inflammation, and by reducing the expression of COX-2 and iNOS [, ].
Q3: What are the potential benefits of this compound in cardiovascular health?
A3: this compound demonstrates potential cardiovascular benefits through its vasodilatory properties []. Studies suggest it induces endothelium-dependent relaxation in human internal mammary arteries, primarily through increased nitric oxide (NO) synthesis [].
Q4: Does this compound interact with mitochondria?
A4: Yes, research indicates that this compound directly influences mitochondrial function. It can stimulate substrate-driven respiration at lower concentrations, while higher concentrations may inhibit respiration, suggesting a potential role in regulating mitochondrial energy production [, ].
Q5: Can this compound protect against liver injury?
A5: Studies show this compound exhibits protective effects against CCl4-induced liver injury in mice []. It reduces oxidative stress by enhancing the activity of antioxidant enzymes (SOD, CAT, GSH-Px) [] and suppressing inflammatory responses in liver tissues [].
Q6: What is the role of this compound in mitigating schizophrenia-like symptoms?
A6: Studies in cuprizone-induced schizophrenia models suggest that this compound may improve behavioral impairment and protect myelin integrity []. This effect is attributed to its ability to regulate oxidative stress through the Nrf2 pathway, as evidenced by increased expression of HO-1 and NQO1 [].
Q7: What is the molecular formula and weight of this compound?
A7: this compound has the molecular formula C30H26O12 and a molecular weight of 578.5 g/mol.
Q8: What analytical techniques are used to identify and quantify this compound?
A8: Several analytical methods are employed for this compound analysis. High-performance liquid chromatography (HPLC) coupled with various detectors, including diode array detection (DAD) [, , , ], mass spectrometry (MS) [, ], and electrospray ionization tandem mass spectrometry (ESI-MS/MS) [, , ], is commonly used for identification and quantification in various matrices.
Q9: How is this compound typically isolated and purified from natural sources?
A9: this compound can be isolated from natural sources like grape seeds or bark powder from plants of the Uncaria rhynchophylla genus using extraction and purification methods. These methods often involve solvents and chromatographic techniques to separate and purify the compound [].
Q10: How do structural modifications, such as galloylation, affect the activity of this compound?
A10: Studies indicate that galloylation, the addition of galloyl groups, significantly influences the bioactivity of this compound. For instance, galloylated this compound dimers exhibit stronger inhibition of 3T3-L1 preadipocyte differentiation than their ungalloylated counterparts, likely due to their increased lipid raft-disrupting potency [].
Q11: Does the degree of polymerization of proanthocyanidins, like this compound, influence their metabolism by the gut microbiome?
A11: Yes, research suggests that the degree of polymerization influences the metabolism of proanthocyanidins. In ulcerative colitis models, healthy microbiomes exhibited a higher capacity to metabolize procyanidin dimers, including this compound, than trimers [].
Q12: What is known about the stability of this compound under different conditions?
A12: The stability of this compound can be influenced by factors like temperature, pH, and the presence of other compounds. For example, in a study examining the stability of this compound in model wine solutions, the presence of acetaldehyde was found to influence its degradation rate []. Further research is needed to fully elucidate its stability profile under various conditions.
Q13: How is this compound metabolized in vivo?
A13: Following oral administration, this compound undergoes significant metabolism by the gut microflora, resulting in various phenolic acid metabolites [, ]. These metabolites are believed to contribute to its biological effects [, ].
Q14: What is the safety profile of this compound?
A14: While this compound is generally considered safe as a natural component of many foods, further research is needed to fully understand its potential for toxicity and long-term effects, particularly at high doses.
Q15: Have any specific drug delivery strategies been explored for this compound?
A15: While specific drug delivery strategies for this compound are still under investigation, encapsulation techniques and nanoparticle formulations are being explored to enhance its stability, solubility, and targeted delivery to specific tissues.
Q16: Have computational methods been applied to study this compound?
A16: Yes, computational chemistry and modeling techniques, such as molecular docking [, , ] and molecular dynamics simulations [, , ], have been employed to investigate the interactions of this compound with potential target proteins, such as SARS-CoV-2 main protease.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


